L-Leucine tert-butyl ester hydrochloride
CAS No.: 2748-02-9
VCID: VC21537905
Molecular Formula: C10H22ClNO2
Molecular Weight: 187,27*36,45 g/mole
* For research use only. Not for human or veterinary use.

Description |
L-Leucine tert-butyl ester hydrochloride is a derivative of the essential amino acid L-leucine, modified with a tert-butyl ester group and hydrochloride salt. This compound is widely used in various fields, including biochemistry, pharmaceuticals, nutrition, and cosmetics. Its versatility stems from its role as a building block in peptide synthesis and its applications in drug formulations, dietary supplements, and research on metabolic disorders. Protein SynthesisL-Leucine tert-butyl ester hydrochloride is a valuable intermediate in the synthesis of peptides and proteins. It serves as a protected form of L-leucine, allowing for controlled incorporation into peptide sequences during solid-phase peptide synthesis (SPPS) or solution-phase synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the integrity of the peptide structure. Pharmaceutical FormulationsIn pharmaceutical applications, this compound is used to develop stable and effective delivery systems for amino acids. The tert-butyl ester group can be easily cleaved under acidic conditions, making it suitable for controlled release formulations. Nutrition SupplementsAs a dietary supplement, L-leucine tert-butyl ester hydrochloride supports muscle growth and recovery. Athletes and fitness enthusiasts often use it to enhance performance and aid in muscle repair after exercise. Research on Metabolic DisordersThis compound plays a role in research related to metabolic pathways, particularly in understanding conditions like diabetes and obesity. Its involvement in metabolic studies helps elucidate the mechanisms underlying these diseases. Cosmetic ApplicationsIn cosmetics, L-leucine tert-butyl ester hydrochloride is used to enhance skin health by improving hydration and texture. Its properties make it beneficial for formulations aimed at skin care and rejuvenation. Production and SynthesisThe synthesis of L-leucine tert-butyl ester hydrochloride typically involves the reaction of L-leucine with tert-butyl alcohol in the presence of a suitable catalyst, followed by the addition of hydrogen chloride gas to form the hydrochloride salt. This process ensures the formation of a stable and crystalline product . Hazards Identification
Personal Protective Equipment
Storage ConditionsThe compound should be stored at room temperature in a cool, dark place, ideally below 15°C . |
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CAS No. | 2748-02-9 |
Product Name | L-Leucine tert-butyl ester hydrochloride |
Molecular Formula | C10H22ClNO2 |
Molecular Weight | 187,27*36,45 g/mole |
IUPAC Name | [(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]azanium;chloride |
Standard InChI | InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1 |
Standard InChIKey | RFUWRXIYTQGFGA-QRPNPIFTSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-] |
SMILES | CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-] |
Canonical SMILES | CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-] |
Synonyms | 2748-02-9;L-Leucinetert-butylesterhydrochloride;H-Leu-OtBu.HCl;(S)-tert-Butyl2-amino-4-methylpentanoatehydrochloride;H-LEU-OTBUHCL;H-Leu-OtBuhydrochloride;tert-ButylL-Leucinatehydrochloride;L-Leucinet-butylesterhydrochloride;L-Leucinetert-butylesterHCl;L-Leucinet-ButylEtherHclSalt;TERT-BUTYL(2S)-2-AMINO-4-METHYLPENTANOATEHYDROCHLORIDE;H-Leu-OtBuinvertedexclamationmarkcurrencyHCl;KSC491O3F;L2125_SIGMA;SCHEMBL953367;Jsp000003;CTK3J1732;MolPort-000-150-594;RFUWRXIYTQGFGA-QRPNPIFTSA-N;leucinet-butylesterhydrochloride;ACN-S002358;ACT05136;ANW-13769;MFCD00038906;SBB070567 |
PubChem Compound | 12451443 |
Last Modified | Aug 15 2023 |
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